molecular formula C15H13ClN2OS B2849863 N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide CAS No. 2411252-78-1

N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide

Cat. No.: B2849863
CAS No.: 2411252-78-1
M. Wt: 304.79
InChI Key: CETDEQJNOOZABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a but-2-ynamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl bromide with thioamide to form the thiazole ring. This intermediate is then reacted with but-2-ynoic acid or its derivatives under appropriate conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

    Addition: The but-2-ynamide moiety can participate in addition reactions with electrophiles and nucleophiles

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity to its targets. The but-2-ynamide moiety may also play a role in the compound’s biological activity by participating in various biochemical reactions .

Comparison with Similar Compounds

N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycine: An antineoplastic drug with a thiazole component.

    Tiazofurin: An antineoplastic drug with a thiazole ring

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-2-3-14(19)17-9-13-10-20-15(18-13)8-11-4-6-12(16)7-5-11/h4-7,10H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETDEQJNOOZABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CSC(=N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.